DSPE-PEG1000-GE11

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C75H97N17O19 |

|---|---|

Peso molecular |

1540.7 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C75H97N17O19/c1-6-39(4)63(75(110)111)90-73(108)62(38(2)3)89-71(106)57(33-60(78)98)88-67(102)52(25-26-59(77)97)84-72(107)58-12-9-27-92(58)74(109)64(40(5)93)91-70(105)54(30-43-17-23-48(96)24-18-43)83-61(99)36-81-66(101)53(29-42-15-21-47(95)22-16-42)86-68(103)55(31-44-34-80-51-11-8-7-10-49(44)51)87-69(104)56(32-45-35-79-37-82-45)85-65(100)50(76)28-41-13-19-46(94)20-14-41/h7-8,10-11,13-24,34-35,37-40,50,52-58,62-64,80,93-96H,6,9,12,25-33,36,76H2,1-5H3,(H2,77,97)(H2,78,98)(H,79,82)(H,81,101)(H,83,99)(H,84,107)(H,85,100)(H,86,103)(H,87,104)(H,88,102)(H,89,106)(H,90,108)(H,91,105)(H,110,111)/t39-,40+,50-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1 |

Clave InChI |

WSJPGZADYJZAAN-WCNSOSDNSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)N |

Origen del producto |

United States |

Foundational & Exploratory

what is the structure of DSPE-PEG1000-GE11

An in-depth technical guide on the structure, properties, and synthesis of DSPE-PEG1000-GE11, a key molecule in targeted drug delivery systems. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex, targeted liposomal component designed for advanced drug delivery systems. It is an amphiphilic polymer conjugate that combines three distinct functional moieties:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, enabling stable incorporation into the lipid bilayer of nanoparticles or liposomes.

-

Polyethylene Glycol (PEG1000): A hydrophilic polymer chain with an average molecular weight of 1000 Da. The PEG chain acts as a flexible spacer and provides a "stealth" characteristic to nanoparticles, helping them evade the immune system and prolonging circulation time.

-

GE11 Peptide: A dodecapeptide (12 amino acids) that acts as a targeting ligand. It specifically binds to the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed on the surface of various cancer cells.[1][2]

The conjugation of these three components results in a molecule capable of anchoring to a lipid-based drug carrier, providing it with stability and longevity in circulation, and directing it specifically to EGFR-expressing cells.[1]

Core Structure and Composition

The structure of this compound consists of the DSPE lipid, connected via its ethanolamine (B43304) headgroup to one end of the PEG1000 polymer chain. The other end of the PEG chain is covalently linked to the N-terminus of the GE11 peptide.

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

-

Description: A saturated phospholipid with a glycerol (B35011) backbone, two 18-carbon stearoyl acyl chains, a phosphate (B84403) group, and an ethanolamine headgroup.

-

Function: Acts as the hydrophobic anchor, embedding the molecule within the lipid membrane of a nanocarrier.[3]

PEG1000 (Polyethylene Glycol 1000)

-

Description: A polyether with the general formula H(OCH₂CH₂)nOH. For PEG1000, the average molecular weight is approximately 1000 g/mol , which corresponds to an average of 22-23 repeating oxyethylene units.[4][5]

-

Function: Serves as a hydrophilic, flexible spacer arm. It sterically stabilizes the nanoparticle, reducing aggregation and opsonization (uptake by the immune system).[6]

GE11 Peptide

-

Description: A small peptide ligand identified through phage display screening.[2] It has a high affinity for EGFR but exhibits lower mitogenic activity compared to the natural ligand, EGF, making it a safer targeting moiety.[7]

-

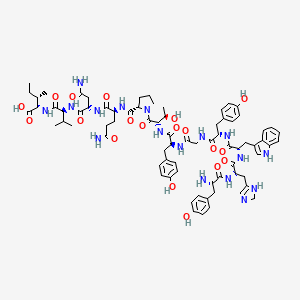

Sequence: H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH (YHWYGYTPQNVI).[8]

-

Function: Provides active targeting capabilities, directing the drug delivery vehicle to cells overexpressing EGFR.[1][2]

Linkages

-

DSPE to PEG: The DSPE molecule is typically linked to the PEG chain via a stable bond, such as a carbamate (B1207046) or amide linkage, formed with the primary amine of the ethanolamine headgroup.

-

PEG to GE11: The GE11 peptide is conjugated to the distal end of the PEG chain. This is commonly achieved by forming a stable amide bond between a carboxyl group (or its activated form, like an NHS ester) on the PEG terminus and the N-terminal amine of the peptide's Tyrosine residue.[9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its constituent components.

| Component / Property | Value | Reference(s) |

| DSPE | ||

| Molecular Formula | C₄₁H₈₂NO₈P | [] |

| Average Molecular Weight | 749.05 g/mol | |

| PEG1000 | ||

| General Formula | H(OCH₂CH₂)nOH | [5] |

| Average Molecular Weight | 950 - 1050 g/mol | [4][5] |

| Average Repeating Units (n) | ~22.3 | [4] |

| GE11 Peptide | ||

| Sequence | YHWYGYTPQNVI | [7][8] |

| Molecular Formula | C₇₅H₉₇N₁₇O₁₉ | [8] |

| Average Molecular Weight | 1540.7 g/mol | [2][8] |

| EGFR Binding Affinity (Kd) | ~22 nM | [2][8] |

| This compound Conjugate | ||

| Purity | Typically >95% | [11][12] |

| Storage Temperature | -20°C | [][11][13] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving the conjugation of the three components. Below is a generalized protocol based on common bioconjugation techniques.

Synthesis of DSPE-PEG1000-Carboxylic Acid

This is a common intermediate for peptide conjugation.

-

Materials: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), PEG-bis(succinimidyl succinate) (PEG-2OSu) with MW 1000, Chloroform (B151607), Triethylamine (B128534) (TEA).

-

Procedure:

-

Dissolve DSPE in a mixture of chloroform and methanol.

-

Dissolve PEG-2OSu in chloroform.

-

Add the DSPE solution to the PEG-2OSu solution.

-

Add triethylamine to the reaction mixture to act as a base catalyst.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

The reaction results in the formation of DSPE-PEG1000-COOH as one of the succinimidyl groups reacts with DSPE and the other hydrolyzes to a carboxylic acid.

-

Purify the product using dialysis or size exclusion chromatography to remove unreacted reagents.

-

Characterize the intermediate using ¹H NMR and mass spectrometry.[9][14]

-

Activation of DSPE-PEG1000-Carboxylic Acid

The terminal carboxyl group is activated to facilitate reaction with the peptide's amine group.

-

Materials: DSPE-PEG1000-COOH, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve DSPE-PEG1000-COOH in anhydrous DCM or DMF.

-

Add NHS and EDC (or DCC) to the solution in slight molar excess.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

-

The reaction yields DSPE-PEG1000-NHS. The dicyclohexylurea byproduct (if using DCC) can be removed by filtration. The product is often used immediately in the next step.

-

Conjugation of GE11 Peptide to DSPE-PEG1000-NHS

This is the final step to create the target molecule.

-

Materials: DSPE-PEG1000-NHS, GE11 peptide, Anhydrous DMF, Diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve the GE11 peptide in anhydrous DMF. Add a small amount of DIPEA to ensure the N-terminal amine is deprotonated and nucleophilic.

-

Add the freshly prepared DSPE-PEG1000-NHS solution to the peptide solution.

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.

-

Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris).

-

Purify the final this compound conjugate using dialysis against deionized water followed by lyophilization.

-

Characterize the final product using HPLC for purity, MALDI-TOF mass spectrometry to confirm the molecular weight, and NMR for structural confirmation.[15]

-

Visualizations

Structural Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PEG 1000 - Ataman Kimya [atamanchemicals.com]

- 5. kimyagaran.com [kimyagaran.com]

- 6. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]

- 7. dovepress.com [dovepress.com]

- 8. GE11 peptide [novoprolabs.com]

- 9. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSPE-PEG(1000) Carboxylic Acid - Creative Biolabs [creative-biolabs.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. DSPE-PEG-Maleimide, MW 1,000 | BroadPharm [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-PEG1000-GE11 in Cancer Therapy: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the GE11 peptide for targeted cancer therapy. This technology leverages the principles of active targeting to enhance the delivery of therapeutic payloads to tumor cells overexpressing the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation and survival of many cancer types.

Core Mechanism: EGFR-Targeted Drug Delivery

The therapeutic strategy of DSPE-PEG1000-GE11 revolves around the specific recognition and binding of the GE11 peptide to the EGFR on the surface of cancer cells.[1][2] DSPE-PEG1000 acts as a biocompatible and stealthy linker, incorporated into various nanocarrier systems such as liposomes, micelles, or nanoparticles.[3][4] The polyethylene (B3416737) glycol (PEG) component provides a hydrophilic shield, which reduces clearance by the mononuclear phagocyte system, prolonging the circulation time of the nanocarrier and thereby increasing the probability of reaching the tumor site.[3][5]

The GE11 peptide, a dodecapeptide with the sequence YHWYGYTPQNVI, serves as the targeting moiety.[2][6] It exhibits a high affinity for EGFR, which is often overexpressed on the surface of various cancer cells.[2][7] This targeted binding facilitates the cellular uptake of the entire nanocarrier through receptor-mediated endocytosis.[8][9] Studies have shown that the internalization of GE11-conjugated nanoparticles can occur through clathrin-mediated endocytosis and macropinocytosis.[8][10] Once internalized, the nanocarrier can release its therapeutic payload (e.g., chemotherapeutic drugs, siRNA) intracellularly, leading to a localized and potent anti-cancer effect while minimizing systemic toxicity.[3][9]

dot

Caption: Mechanism of this compound targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the efficacy of GE11-conjugated nanocarriers. Direct comparison should be approached with caution due to variations in cell lines, drug payloads, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Drug Payload | Nanocarrier | IC50 (Targeted) | IC50 (Non-Targeted) | Fold Improvement | Reference |

| A549 (NSCLC) | Doxorubicin (B1662922) | Liposomes | ~2.5 µg/mL | ~6.5 µg/mL | 2.6 | [10][11] |

| U87MG (Glioblastoma) | Doxorubicin | Liposomes | Varies | Varies | - | [12] |

| Hep-2 (Laryngeal Cancer) | Docetaxel & ABCG2-siRNA | Liposomes | Varies | Varies | - | [13] |

Table 2: Cellular Uptake Efficiency

| Cell Line | Nanocarrier | Targeting Ligand | Uptake Enhancement vs. Non-Targeted | Reference |

| A549 (NSCLC) | Liposomes | GE11 | Significantly Increased | [10][11] |

| MDA-MB-231 (Breast Cancer) | Hyaluronic Acid-based Nanoparticles | GE11 & Hyaluronic Acid | Significantly Increased | [8] |

| KYSE-150 (Esophageal Cancer) | Selenium Nanoparticles | GE11 | Significantly Increased | [14] |

Table 3: In Vivo Antitumor Efficacy

| Tumor Model | Drug Payload | Nanocarrier | Outcome | Reference |

| A549 Xenograft (NSCLC) | Doxorubicin | Liposomes | Enhanced tumor accumulation and retention (2.2-fold higher fluorescence) | [10] |

| MDA-MB-231 Xenograft (Breast Cancer) | Doxorubicin | Hyaluronic Acid-based Nanoparticles | Preferable tumor accumulation | [8] |

| Esophageal Cancer Xenograft | Oridonin (B1677485) | Selenium Nanoparticles | Significant tumor growth inhibition | [15][16] |

| U87MG Xenograft (Glioblastoma) | Doxorubicin | Liposomes | Highest tumor uptake with specific PEG pairing | [12] |

Key Experimental Protocols

Preparation of GE11-Conjugated Liposomes

This protocol describes a common method for preparing GE11-modified liposomes encapsulating a therapeutic agent, such as doxorubicin (DOX).

dot

Caption: Workflow for preparing GE11-conjugated liposomes.

Detailed Steps:

-

Lipid Film Formation: Lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and DSPE-PEG2000-Maleimide are dissolved in an organic solvent (e.g., chloroform). The therapeutic drug, if lipid-soluble, is also added at this stage. The solvent is then removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[10][11]

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES) to form multilamellar vesicles (MLVs).[13]

-

Size Extrusion: The MLV suspension is repeatedly extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[17]

-

Drug Encapsulation: For water-soluble drugs like doxorubicin, an active loading method using a transmembrane pH or ammonium (B1175870) sulfate (B86663) gradient is often employed to achieve high encapsulation efficiency.[11]

-

GE11 Conjugation: The GE11 peptide, which contains a terminal cysteine, is incubated with the maleimide-functionalized liposomes. The maleimide group reacts with the sulfhydryl group of the cysteine to form a stable thioether bond.[10][11]

-

Purification: Unconjugated GE11 and unencapsulated drug are removed from the liposome (B1194612) suspension using techniques like dialysis or size exclusion chromatography.[13]

In Vitro Cellular Uptake Assay

This protocol outlines the steps to quantify the cellular uptake of GE11-targeted nanoparticles using flow cytometry.

-

Cell Seeding: Cancer cells (e.g., A549, EGFR-positive) are seeded in 12-well or 24-well plates and allowed to adhere overnight.[13]

-

Treatment: The cells are incubated with fluorescently labeled GE11-conjugated nanoparticles and non-targeted control nanoparticles at a specific concentration for a defined period (e.g., 1-4 hours).[12]

-

Competition Assay (Optional): To confirm EGFR-mediated uptake, a separate group of cells is pre-incubated with an excess of free GE11 peptide before adding the targeted nanoparticles.[11][18]

-

Cell Harvesting: After incubation, the cells are washed with PBS to remove non-internalized nanoparticles, detached using trypsin, and collected by centrifugation.

-

Flow Cytometry Analysis: The cell pellets are resuspended in PBS, and the fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity in cells treated with targeted nanoparticles compared to non-targeted ones indicates enhanced cellular uptake.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cell-killing efficacy of the drug-loaded nanoparticles.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and cultured for 24 hours.[11]

-

Treatment: The cells are treated with serial dilutions of the free drug, drug-loaded GE11-nanoparticles, and drug-loaded non-targeted nanoparticles for a specified duration (e.g., 48 or 72 hours). Untreated cells serve as a control.[3][11]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

-

Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).[11]

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 490-570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.

Affected Signaling Pathways

The primary role of this compound is to deliver a therapeutic agent to the cell. The downstream signaling pathways affected are therefore dependent on the nature of the encapsulated drug. For instance, when delivering chemotherapeutics like doxorubicin or paclitaxel, the ultimate effect is the induction of apoptosis through DNA damage or microtubule stabilization, respectively.

However, the delivery of targeted inhibitors or siRNA via GE11-nanocarriers can directly modulate EGFR-related signaling pathways. EGFR activation typically triggers downstream cascades like the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis. By delivering inhibitors of these pathways, GE11-conjugated systems can effectively shut down these pro-tumorigenic signals.[15][16]

dot

Caption: Key EGFR downstream signaling pathways.

By delivering drugs that inhibit key nodes in these pathways (e.g., PI3K inhibitors, MEK inhibitors), this compound-based systems can achieve a targeted and potent anti-cancer effect.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GE11-modified liposomes for non-small cell lung cancer targeting: preparation, ex vitro and in vivo evaluation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. GE11 peptide modified and reduction-responsive hyaluronic acid-based nanoparticles induced higher efficacy of doxorubicin for breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GE11-modified liposomes for non-small cell lung cancer targeting: preparation, ex vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. GE11 peptide conjugated selenium nanoparticles for EGFR targeted oridonin delivery to achieve enhanced anticancer efficacy by inhibiting EGFR-mediated PI3K/AKT and Ras/Raf/MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. GE11 Peptide Conjugated Liposomes for EGFR-Targeted and Chemophotothermal Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of GE11 Peptide with EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology due to its frequent overexpression in a variety of solid tumors and its central role in regulating cell proliferation, survival, and differentiation.[1][2][3] The GE11 peptide (sequence: YHWYGYTPQNVI) is a dodecapeptide identified through phage display screening that specifically binds to EGFR.[1][4][5] Unlike the natural ligand, Epidermal Growth Factor (EGF), GE11 does not exhibit significant mitogenic activity, making it an attractive targeting moiety for the delivery of therapeutic payloads—such as nanoparticles, liposomes, and cytotoxic agents—to EGFR-positive cancer cells.[1][4] This document provides a comprehensive technical overview of the binding affinity of GE11 to EGFR, presenting quantitative data, detailed experimental protocols for affinity determination, and visual representations of key biological and experimental processes.

Quantitative Analysis of GE11-EGFR Binding Affinity

The binding affinity of a ligand to its receptor is quantitatively described by the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding interaction. The reported KD for the GE11-EGFR interaction varies in the literature, likely due to differences in experimental techniques, peptide modifications, and assay conditions. For context, the affinity of GE11 is compared with that of the natural ligand, EGF, and a therapeutic monoclonal antibody.

Table 1: Comparison of Equilibrium Dissociation Constants (KD) for EGFR Ligands

| Ligand | Reported KD Value | Experimental Method | Reference |

|---|---|---|---|

| GE11 Peptide | 22 nM | Saturation binding assay with 125I-labeled GE11 on cancer cells | [1][5][6][7] |

| GE11 Peptide | 459 µM (4.59 x 10-4 M) | Surface Plasmon Resonance (SPR) | [8][9] |

| 99mTc-labeled GE11 | 73 nM | In vitro cell uptake studies | [7] |

| EGF (Natural Ligand) | 2 nM | Not Specified | [1] |

| EGF (Natural Ligand) | 177 nM (1.77 x 10-7 M) | Surface Plasmon Resonance (SPR) | [8][9] |

| Anti-EGFR mAb LA1 | 2.07 nM (2.07 x 10-9 M) | Surface Plasmon Resonance (SPR) |[8][9] |

Note: Some studies indicate that monomeric GE11 may have limited affinity, and multivalency or conjugation to nanostructures can enhance its targeting avidity.[10][11]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is critical for evaluating targeting ligands. The following sections detail the methodologies for three common biophysical techniques used to characterize the GE11-EGFR interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions. It provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD = kd/ka) is calculated.

Principle: The technique involves immobilizing one binding partner (e.g., EGFR) onto a sensor chip. A solution containing the other binding partner (e.g., GE11 peptide) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.

Detailed Protocol for GE11-EGFR Interaction Analysis via SPR: [8][9]

-

Sensor Chip Preparation and EGFR Immobilization:

-

Activate a CM5 sensor chip (a carboxymethylated dextran (B179266) surface) using a standard amine coupling kit, which typically involves injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize recombinant human EGFR onto the activated sensor surface by injecting a solution of EGFR (e.g., in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

-

Use a parallel flow channel on the same chip without EGFR as a reference control to subtract non-specific binding and bulk refractive index changes.[9]

-

-

Binding Analysis:

-

Prepare a series of dilutions of the GE11 peptide in a suitable running buffer (e.g., PBS).[9] Concentrations should span a range above and below the expected KD (e.g., 10 µM to 160 µM).[9]

-

Set the flow rate for association and dissociation phases (e.g., 10 µL/min).[9]

-

Inject each GE11 concentration over both the EGFR-immobilized and reference flow channels for a set association time, allowing the binding to approach equilibrium.

-

Switch to flowing only the running buffer over the chip to monitor the dissociation phase.

-

After each cycle, regenerate the sensor surface to remove all bound GE11 by injecting a regeneration solution (e.g., 50 mM NaOH) at a high flow rate (e.g., 100 µL/min).[9]

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram for each GE11 concentration.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

The fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell-Based Binding Assays

Cell-based assays measure the interaction of a ligand with its receptor in a more biologically relevant context, using cells that naturally or recombinantly overexpress the target receptor.

Principle: A labeled version of the GE11 peptide (e.g., fluorescently tagged with FITC or radiolabeled with 125I) is incubated with EGFR-overexpressing cells (e.g., A549 or HepG2).[12][13] The amount of cell-bound peptide is quantified. In competitive assays, the displacement of the labeled peptide by an unlabeled competitor (GE11 or EGF) is measured to determine binding specificity and affinity (IC50).

Detailed Protocol for Competitive Cell Binding Assay: [10][14]

-

Cell Culture:

-

Culture EGFR-positive cells (e.g., A549 human lung carcinoma) and, as a control, EGFR-low/negative cells in appropriate culture medium until they reach 80-90% confluency.

-

Seed the cells into multi-well plates (e.g., 6-well or 24-well plates) at a predetermined density (e.g., 4 x 105 cells/well) and allow them to adhere overnight.[12]

-

-

Binding Experiment:

-

Wash the cells with a cold binding buffer (e.g., PBS with 0.5% BSA).

-

Prepare serial dilutions of an unlabeled competitor (e.g., unlabeled GE11 or hEGF) in binding buffer.[10]

-

To determine non-specific binding, prepare tubes with a large molar excess of the competitor (e.g., 100-fold).[10]

-

Add a fixed, low concentration of labeled GE11 peptide (e.g., 0.05 nM 68Ga-labeled GE11) to all wells.[10]

-

Immediately add the different concentrations of the unlabeled competitor to the appropriate wells.

-

Incubate the plate at 4°C or 37°C for a defined period (e.g., 1-3 hours) to allow binding to reach equilibrium.[10]

-

-

Quantification:

-

Aspirate the incubation medium and quickly wash the cells multiple times with ice-cold binding buffer to remove unbound peptide.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantify the amount of bound labeled peptide in the cell lysate. For radiolabeled peptides, use a gamma counter. For fluorescently labeled peptides, use a fluorescence plate reader, flow cytometry, or fluorescence microscopy.[12]

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each competitor concentration.

-

Plot the percent specific binding against the log concentration of the unlabeled competitor.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[15][16]

Principle: A solution of the ligand (GE11 peptide) is titrated in small, precise injections into a sample cell containing the macromolecule (EGFR) at a constant temperature.[16] The instrument measures the minute heat changes that occur upon binding.

General Protocol for ITC Analysis: [16][17]

-

Sample Preparation:

-

Prepare highly pure, concentration-verified samples of both EGFR (in the sample cell) and GE11 peptide (in the injection syringe).

-

Both protein and peptide must be in the exact same, degassed buffer to minimize heats of dilution.

-

The concentration of the protein in the cell should be at least 10-fold higher than the expected KD.[18] The peptide concentration in the syringe is typically 10-15 times that of the protein in the cell.[17]

-

-

Instrument Setup and Titration:

-

Thoroughly clean the sample and reference cells of the calorimeter.

-

Load the EGFR solution into the sample cell and the identical buffer into the reference cell.[15]

-

Load the GE11 peptide solution into the injection syringe.

-

Allow the system to equilibrate thermally.

-

Perform a series of small, timed injections (e.g., 5-10 µL) of the GE11 solution into the EGFR solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Acquisition and Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of GE11 to EGFR.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).

-

The fitting process yields the KD, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.[16]

-

Visualizations: Pathways and Workflows

EGFR Signaling Pathway

Upon binding of a ligand like EGF (or an agonist), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[19] This creates docking sites for adaptor proteins, initiating downstream signaling cascades that are crucial for cell growth and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[19][20][21]

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Experimental Workflow for SPR Analysis

The process of determining binding affinity using Surface Plasmon Resonance follows a structured workflow from sample preparation to data analysis.

Caption: General experimental workflow for determining binding affinity using SPR.

GE11-Mediated Targeted Drug Delivery

The GE11 peptide can be conjugated to the surface of various nanocarriers, such as liposomes or nanoparticles, to guide them specifically to cancer cells that overexpress EGFR. This enhances drug accumulation at the tumor site while minimizing off-target effects.

Caption: Conceptual diagram of a GE11-functionalized nanocarrier targeting EGFR on a cancer cell.

References

- 1. GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview | Semantic Scholar [semanticscholar.org]

- 3. EGFR | Cancer Genetics Web [cancerindex.org]

- 4. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GE11 peptide [novoprolabs.com]

- 6. hzdr.de [hzdr.de]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. <em>In Vitro</em> Comparative Study of the Binding Affinity and Targeted-drug Delivery Efficiency of EGFR-Targeting Peptides - ProQuest [proquest.com]

- 14. GE11 Peptide Conjugated Liposomes for EGFR-Targeted and Chemophotothermal Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 19. ClinPGx [clinpgx.org]

- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lifesciences.danaher.com [lifesciences.danaher.com]

The Pivotal Role of DSPE-PEG1000 in Enhancing Liposome Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000) into liposomal formulations represents a cornerstone in modern drug delivery systems. This technical guide provides an in-depth analysis of the multifaceted role of DSPE-PEG1000 in augmenting liposome (B1194612) stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy. By forming a protective hydrophilic layer on the liposome surface, DSPE-PEG1000 imparts "stealth" characteristics, enabling these nanocarriers to evade the host's immune system and prolonging their circulation time. This guide will delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying principles.

Mechanism of DSPE-PEG1000-Mediated Stability

The primary mechanism by which DSPE-PEG1000 enhances liposome stability is through steric hindrance . The polyethylene (B3416737) glycol (PEG) chains extend from the liposome surface into the surrounding aqueous environment, creating a dense, hydrated layer.[1] This layer physically masks the liposome surface, preventing the adsorption of opsonin proteins from the bloodstream.[2] Opsonins act as markers for phagocytic cells of the reticuloendothelial system (RES), primarily macrophages, which are responsible for the rapid clearance of conventional liposomes from circulation.[2] By inhibiting opsonization, DSPE-PEG1000 significantly reduces uptake by the RES, leading to a prolonged systemic circulation time.[1][3] This "stealth" effect is crucial for enabling liposomes to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]

The presence of the PEG layer also contributes to the colloidal stability of the liposomal dispersion by preventing vesicle aggregation. The hydrophilic PEG chains create a repulsive force between liposomes, overcoming the attractive van der Waals forces that can lead to aggregation and instability.[3]

Impact on Physicochemical Properties

The inclusion of DSPE-PEG1000 in the lipid bilayer has a demonstrable impact on the physicochemical properties of liposomes. These changes are critical to their overall stability and performance.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the effect of DSPE-PEG1000 on key liposomal parameters.

Table 1: Effect of DSPE-PEG Incorporation on Liposome Size and Polydispersity Index (PDI)

| Liposome Formulation | Molar Ratio of DSPE-PEG2000 (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| Conventional Liposomes | 0 | 140.9 | > 0.2 | [5] |

| PEGylated Liposomes | 5 | 110.5 | < 0.2 | [5] |

| Uncoated Liposomes | 0 | 110.5 | - | [5] |

| PEG-DSPE Coated Liposomes | Not Specified | 140.9 | - | [5] |

Table 2: Influence of DSPE-PEG on Zeta Potential

| Liposome Formulation | Molar Ratio of DSPE-PEG2000 (%) | Zeta Potential (mV) | Reference |

| Uncoated Liposomes | 0 | -1.4 | [5] |

| PEG-DSPE Coated Liposomes | Not Specified | -4.0 | [5] |

| Conventional Liposomes | 0 | - | [6] |

| Liposomes with 2% Man-PEG-DSPE | 2 | Decreased with increasing DPPS | [6] |

Table 3: Effect of DSPE-PEG on Drug Encapsulation Efficiency and Release

| Liposome Formulation | Drug | Encapsulation Efficiency (%) | In Vitro Release | Reference |

| Conventional Liposomes | Vincristine (B1662923) Sulfate (B86663) | ~99.0 | - | [5] |

| PEG-DSPE Coated Liposomes | Vincristine Sulfate | ~99.0 | Slower release compared to conventional | [5] |

| Conventional Liposomes | Albendazole | - | Faster release | [7] |

| PEGylated Liposomes | Albendazole | - | Slower release | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of DSPE-PEG1000-containing liposomes.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.[8][9][10][11]

Materials:

-

Phospholipids (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG1000

-

Drug to be encapsulated (hydrophilic or lipophilic)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation: Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG1000) and any lipophilic drug in an organic solvent in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation or vortexing at a temperature above the phase transition temperature (Tm) of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: Subject the MLV suspension to multiple (e.g., 10-20) extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder. This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of unilamellar liposomes.[8][9][10][11]

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is the standard technique for determining the size distribution and zeta potential of liposomes.[12][13][14]

Instrumentation:

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

-

Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.

-

Size Analysis: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.[14]

-

Zeta Potential Analysis: For zeta potential measurement, the sample is placed in a specific electrode-containing cuvette. An electric field is applied, and the velocity of the particles is measured. This velocity is used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.[15]

In Vitro Drug Release Assay

The dialysis method is commonly employed to assess the in vitro release kinetics of a drug from liposomes.[7][16]

Materials:

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., PBS at pH 7.4, potentially containing serum proteins like BSA to mimic in vivo conditions)[3]

-

Shaking water bath or incubator

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Place a known amount of the drug-loaded liposome formulation into a dialysis bag.

-

Dialysis: Immerse the sealed dialysis bag in a large volume of release medium maintained at a constant temperature (e.g., 37°C) with continuous stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

-

Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. This data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[17][18]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to DSPE-PEG1000 and liposome stability.

Experimental Workflow for PEGylated Liposome Preparation and Characterization

Caption: Experimental workflow for the preparation and characterization of PEGylated liposomes.

Mechanism of Steric Stabilization by DSPE-PEG1000

Caption: DSPE-PEG1000 provides steric hindrance, preventing opsonization and subsequent phagocytosis.

Conclusion

DSPE-PEG1000 is an indispensable component in the formulation of stable and effective liposomal drug delivery systems. Its ability to confer "stealth" properties through steric stabilization fundamentally alters the in vivo fate of liposomes, leading to prolonged circulation times and enhanced drug accumulation at target sites. A thorough understanding of its impact on the physicochemical properties of liposomes, coupled with robust experimental methodologies for their preparation and characterization, is paramount for the rational design and development of next-generation nanomedicines. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the field of liposomal drug delivery.

References

- 1. (PDF) Development of an in Vitro Drug Release Assay of [research.amanote.com]

- 2. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal development of apoptotic cells-mimicking liposomes targeting macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. usp.org [usp.org]

- 15. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of DSPE-PEG1000-GE11

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)1000]-GE11 (DSPE-PEG1000-GE11). This document is intended for researchers, scientists, and drug development professionals working with targeted drug delivery systems. This compound is a functionalized lipid conjugate designed for targeted delivery to cells overexpressing the Epidermal Growth Factor Receptor (EGFR).

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for the formulation of stable and effective drug delivery vehicles, such as liposomes and micelles.

Table 1: Molecular Properties of this compound and its Components

| Component | Molecular Formula | Average Molecular Weight ( g/mol ) | Notes |

| DSPE | C41H82NO8P | 748.06 | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine |

| PEG1000 | (C2H4O)n, n ≈ 22 | ~1000 | Poly(ethylene glycol) with an average molecular weight of 1000 Da. |

| GE11 Peptide | C75H97N17O19 | 1540.68 | Amino acid sequence: YHWYGYTPQNVI.[1][2][3] |

| This compound (Estimated) | - | ~3288.74 | Calculated as the sum of DSPE, PEG1000, and GE11. The exact weight can vary based on the PEG polydispersity and the conjugation chemistry. |

Table 2: Solubility Profile

| Compound/Derivative | Solvent | Solubility | Reference |

| DSPE-PEG Derivatives | Chloroform, Methylene Chloride, DMF, DMSO | Soluble | [4][5] |

| Hot Water, Ethanol | >10 mg/mL (for some derivatives) | [6][7][8] | |

| DSPE-PEG2000-amine | Ethanol, Dimethylformamide | ~20 mg/mL and ~11 mg/mL, respectively | [9] |

| GE11 Peptide | DMSO | 50 mg/mL (requires sonication) | [2] |

| Aqueous Buffer (In Vivo formulation) | ≥ 1.25 mg/mL (with co-solvents) | [2] | |

| This compound | Organic Solvents (e.g., Chloroform, DMSO) | Expected to be soluble | Based on the properties of its components. |

| Aqueous Buffers | Expected to form micelles/liposomes | Amphiphilic nature drives self-assembly in aqueous environments. |

Table 3: Micellar Properties

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) of DSPE-PEG2000 | ~1 µM (1 x 10⁻⁶ M) | Aqueous solution | [10][11] |

| Critical Micelle Concentration (CMC) of DSPE-PEG (general) | 0.5 - 1.5 µM | Varies with PEG chain length | [12] |

| CMC of this compound | Expected to be in the low micromolar range | The presence of the GE11 peptide may slightly alter the CMC compared to unconjugated DSPE-PEG1000. | - |

Biological Activity and Targeting

The GE11 peptide is a dodecapeptide that specifically binds to the epidermal growth factor receptor (EGFR) with high affinity.[1][13] This makes this compound a valuable tool for targeting nanoparticles to cancer cells that overexpress EGFR.

Table 4: GE11 Peptide Binding Affinity

| Parameter | Value | Target | Reference |

| Dissociation Constant (Kd) | 22 nM | EGFR | [1][13] |

EGFR Signaling Pathway

The binding of GE11-functionalized nanoparticles to EGFR can facilitate their internalization into target cells. The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Key downstream cascades include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of the GE11 peptide to a reactive derivative of DSPE-PEG1000. Common strategies include using maleimide (B117702) chemistry to target a cysteine residue on the peptide or NHS-ester chemistry to target a primary amine.

Protocol: Conjugation via Maleimide Chemistry

-

Materials: DSPE-PEG1000-Maleimide, GE11 peptide with a terminal cysteine residue, reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5), organic solvent (e.g., DMSO or DMF) to dissolve reactants, purification column (e.g., size-exclusion chromatography).

-

Procedure: a. Dissolve DSPE-PEG1000-Maleimide in the reaction buffer. A small amount of organic co-solvent may be used to aid dissolution. b. Dissolve the GE11 peptide in the reaction buffer. c. Mix the DSPE-PEG1000-Maleimide and GE11 peptide solutions at a desired molar ratio (e.g., 1:1.2). d. Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring. e. Monitor the reaction progress using techniques such as HPLC or mass spectrometry. f. Purify the this compound conjugate from unreacted starting materials using size-exclusion chromatography or dialysis. g. Lyophilize the purified product for storage.

Stability of the Conjugate: The maleimide-thiol linkage can be susceptible to retro-Michael addition, leading to cleavage of the conjugate. Strategies to improve stability include hydrolysis of the succinimide (B58015) ring or using alternative conjugation chemistries.

Characterization of this compound Containing Nanoparticles

Once this compound is incorporated into a nanoparticle formulation (e.g., liposomes), a series of characterization experiments are essential to ensure quality and performance.

Protocol: Characterization of GE11-Liposomes

-

Size and Polydispersity Index (PDI):

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the liposome (B1194612) suspension in an appropriate buffer. Measure the hydrodynamic diameter and PDI using a DLS instrument.

-

-

Zeta Potential:

-

Technique: Laser Doppler Velocimetry.

-

Procedure: Dilute the liposome suspension in a low ionic strength buffer. Measure the electrophoretic mobility to determine the surface charge.

-

-

Morphology:

-

Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM.

-

Procedure: Prepare a sample of the liposome suspension on a TEM grid. After appropriate staining (for conventional TEM) or vitrification (for cryo-TEM), visualize the liposomes to assess their shape and lamellarity.

-

-

Encapsulation Efficiency and Drug Loading:

-

Technique: High-Performance Liquid Chromatography (HPLC) or a suitable spectroscopic method.

-

Procedure: Separate the unencapsulated drug from the liposomes using techniques like size-exclusion chromatography or dialysis. Quantify the amount of drug in the liposomes and in the total formulation to calculate the encapsulation efficiency and drug loading.

-

-

Confirmation of GE11 Conjugation:

-

Technique: HPLC, Mass Spectrometry, or functional assays (e.g., cell binding studies).

-

Procedure: Analyze the this compound conjugate to confirm its identity and purity. For liposomes, assess the increased binding to EGFR-positive cells compared to non-targeted liposomes.

-

Experimental and Logical Workflows

Synthesis and Purification Workflow

The general workflow for producing and purifying this compound is outlined below.

Liposome Formulation and Characterization Workflow

The following diagram illustrates the logical flow for creating and evaluating GE11-targeted liposomes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. ClinPGx [clinpgx.org]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

- 6. nanocs.net [nanocs.net]

- 7. nanocs.net [nanocs.net]

- 8. Custom Peptide-Carrier Conjugation Service - Creative Biolabs [creative-biolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1998016240A1 - Peptide-lipid conjugates, liposomes and liposomal drug delivery - Google Patents [patents.google.com]

- 12. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-PEG1000-GE11 for Targeted Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] conjugated to the GE11 peptide (DSPE-PEG1000-GE11), a key component in the development of targeted drug delivery systems for cancers overexpressing the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Rationale for Targeted Drug Delivery

Conventional chemotherapy often suffers from a lack of specificity, leading to systemic toxicity and reduced therapeutic efficacy. Targeted drug delivery aims to overcome these limitations by directing therapeutic agents specifically to cancer cells while sparing healthy tissues. The GE11 peptide, a dodecapeptide identified through phage display, has emerged as a promising targeting ligand due to its high affinity for EGFR, a receptor frequently overexpressed in various solid tumors. When conjugated to a stealth liposome (B1194612) or nanoparticle formulation using DSPE-PEG1000, the resulting system can achieve prolonged circulation times and enhanced tumor accumulation.[1][2][3]

Core Components of the Delivery System:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that forms the hydrophobic core of micelles or the lipid bilayer of liposomes, enabling the encapsulation of lipophilic drugs.

-

PEG1000 (Polyethylene Glycol, MW 1000 Da): A hydrophilic polymer that creates a "stealth" shield around the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[4]

-

GE11 Peptide: A targeting moiety that specifically binds to EGFR, facilitating receptor-mediated endocytosis into cancer cells.[1][2]

Synthesis and Characterization of this compound

The synthesis of this compound typically involves a two-step process: the functionalization of DSPE-PEG1000 with a reactive group, followed by the conjugation of the GE11 peptide. A common approach utilizes a maleimide-thiol coupling reaction.

Synthesis Protocol: DSPE-PEG1000-Maleimide

Materials:

-

DSPE-PEG1000-Amine

-

N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) or similar crosslinker

-

Dithiothreitol (DTT)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sephadex G-25 column for purification

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

Activation of DSPE-PEG1000-Amine: Dissolve DSPE-PEG1000-Amine and a molar excess of SPDP in a mixture of DCM and DMF.

-

Add TEA to the reaction mixture to catalyze the reaction.

-

Stir the reaction at room temperature for 4-6 hours.

-

Purification: Remove the solvent under reduced pressure. The resulting product is purified by size exclusion chromatography using a Sephadex G-25 column to remove unreacted crosslinkers and byproducts.

-

Characterization: The successful synthesis of DSPE-PEG1000-PDP can be confirmed by 1H NMR and MALDI-TOF mass spectrometry.

Conjugation of GE11 Peptide to DSPE-PEG1000-Maleimide

Materials:

-

DSPE-PEG1000-Maleimide

-

Cysteine-terminated GE11 peptide (Cys-GE11)

-

Phosphate buffered saline (PBS), pH 7.4

-

Dialysis membrane (MWCO 5 kDa)

Procedure:

-

Dissolve DSPE-PEG1000-Maleimide in PBS.

-

Dissolve Cys-GE11 in PBS.

-

Mix the two solutions at a molar ratio of approximately 1:1.2 (lipid:peptide).

-

Allow the reaction to proceed at room temperature for 24 hours under gentle stirring.

-

Purification: The reaction mixture is dialyzed against deionized water for 48 hours using a dialysis membrane to remove unreacted peptide and other small molecules.

-

The final product, this compound, is lyophilized and stored at -20°C.

-

Characterization: Confirmation of conjugation can be achieved using techniques such as 1H NMR, FT-IR, and MALDI-TOF mass spectrometry to identify characteristic peaks of both the lipid-PEG and the peptide.

Physicochemical Properties of this compound Based Nanoparticles

The physicochemical properties of nanoparticles formulated with this compound are critical for their in vivo performance. These properties are typically characterized using various analytical techniques.

Table 1: Physicochemical Characterization of GE11-Targeted Nanoparticles

| Parameter | Typical Range | Measurement Technique(s) | Reference(s) |

| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) | [5][6] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [5] |

| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry | [7] |

| Critical Micelle Concentration (CMC) | 1 - 10 µM | Fluorescence Spectroscopy (e.g., with pyrene) | [8][9] |

| Drug Loading Content (DLC) (%) | 1 - 10% | UV-Vis Spectroscopy, HPLC | [3] |

| Encapsulation Efficiency (EE) (%) | > 80% | UV-Vis Spectroscopy, HPLC | [3] |

In Vitro Efficacy of this compound Targeted Drug Delivery Systems

The targeting ability and therapeutic efficacy of drug-loaded this compound nanoparticles are evaluated in vitro using cancer cell lines with varying levels of EGFR expression.

Table 2: In Vitro Cytotoxicity of Drug-Loaded GE11-Targeted Nanoparticles

| Cell Line (EGFR Expression) | Drug | Formulation | IC50 (µg/mL) | Reference(s) |

| MDA-MB-231 (High) | Doxorubicin (B1662922) | GE11–HA-ss-Chol DOX-NPs | 0.244 ± 0.043 (72h) | [6][10] |

| MDA-MB-231 (High) | Doxorubicin | HA-ss-Chol DOX-NPs (non-targeted) | 0.449 ± 0.052 (72h) | [6][10] |

| MCF-7 (Low) | Doxorubicin | GE11–HA-ss-Chol DOX-NPs | 0.259 ± 0.060 (72h) | [6][10] |

| MCF-7 (Low) | Doxorubicin | HA-ss-Chol DOX-NPs (non-targeted) | 0.466 ± 0.048 (72h) | [6][10] |

In Vivo Performance of this compound Targeted Systems

In vivo studies using animal models are essential to evaluate the biodistribution, tumor accumulation, and therapeutic efficacy of this compound targeted nanoparticles.

Table 3: In Vivo Tumor Accumulation of GE11-Targeted Nanoparticles

| Animal Model | Nanoparticle System | Time Point | Tumor Accumulation (%ID/g) | Reference(s) |

| MDA-MB-231 Xenograft | GE11–HA-ss-Chol DiR-NPs | 24 h | ~8 | [6][11] |

| MDA-MB-231 Xenograft | HA-ss-Chol DiR-NPs (non-targeted) | 24 h | ~5 | [6][11] |

| SMMC7721 Xenograft | GE11-liposomes | 1 h | ~6 | [3] |

| SMMC7721 Xenograft | Non-targeted liposomes | 1 h | ~2 | [3] |

Signaling Pathways and Experimental Workflows

EGFR Signaling and GE11-Mediated Endocytosis

Upon binding of the GE11 peptide to the extracellular domain of EGFR, the nanoparticle is internalized via receptor-mediated endocytosis. This process involves the formation of clathrin-coated pits and subsequent endosomal trafficking, ultimately leading to the release of the encapsulated drug into the cytoplasm.

References

- 1. GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ecronicon.net [ecronicon.net]

- 4. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]

- 5. dovepress.com [dovepress.com]

- 6. GE11 peptide modified and reduction-responsive hyaluronic acid-based nanoparticles induced higher efficacy of doxorubicin for breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GE11 peptide conjugated selenium nanoparticles for EGFR targeted oridonin delivery to achieve enhanced anticancer efficacy by inhibiting EGFR-mediated PI3K/AKT and Ras/Raf/MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

A Technical Guide to the Synthesis and Purification of DSPE-PEG1000-GE11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] conjugated with the GE11 peptide (DSPE-PEG1000-GE11). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly for nanocarriers like liposomes designed to target cells overexpressing the Epidermal Growth Factor Receptor (EGFR). This document outlines detailed experimental protocols, presents key data in a structured format, and visualizes the underlying biological pathway and experimental workflow.

Core Components and Reagents

The successful synthesis of this compound relies on high-quality starting materials. The GE11 peptide is a dodecapeptide that specifically binds to EGFR, while DSPE-PEG1000 provides a biocompatible and hydrophilic spacer that is commonly used to create "stealth" nanoparticles with an active targeting moiety.[1][2]

Table 1: Properties of GE11 Targeting Peptide

| Property | Value | Reference |

| Sequence | H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH | [3] |

| Molecular Formula | C₇₅H₉₇N₁₇O₁₉ | [3] |

| Average Molecular Weight | ~1540.7 Da | [3] |

| EGFR Binding Affinity (Kd) | ~22 nM | [3][4] |

| Purity (via HPLC) | >95% (Recommended) | [3][5] |

Table 2: Specifications for Key Synthesis Reagent

| Property | Value | Reference |

| Reagent Name | DSPE-PEG1000-NHS | [6][7][8] |

| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-1000] | |

| Average Molecular Weight | ~1900 Da (DSPE: ~748 Da, PEG1000: ~1000 Da, NHS ester linker: ~115 Da) | |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [7][9] |

| Reacts With | Primary Amines (-NH₂) | [7][9] |

| Appearance | White to off-white solid | [7] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a covalent conjugation reaction. The most common method involves reacting the amine-reactive NHS ester of DSPE-PEG1000 with a primary amine on the GE11 peptide, such as the N-terminal amine.[7][10] This forms a stable amide bond. The subsequent purification is critical to remove unreacted starting materials and byproducts.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols

Synthesis of this compound via NHS Ester Chemistry

This protocol describes the conjugation of GE11 peptide to DSPE-PEG1000-NHS.

-

Reagent Preparation:

-

Dissolve GE11 peptide in a reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.0) to a final concentration of 5-10 mg/mL.

-

Separately, dissolve DSPE-PEG1000-NHS in the same buffer. Due to the lipid nature, gentle warming or the addition of a small amount of a co-solvent like DMF may be necessary to ensure complete dissolution.[11] Prepare this solution immediately before use as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add the DSPE-PEG1000-NHS solution to the GE11 peptide solution. A molar ratio of 1.5:1 to 3:1 (DSPE-PEG-NHS : Peptide) is typically used to drive the reaction to completion.

-

Allow the reaction to proceed for 2 to 4 hours at room temperature with gentle stirring. Protect the reaction mixture from light if any components are light-sensitive.

-

-

Reaction Quenching (Optional):

-

To quench any unreacted DSPE-PEG1000-NHS, a small amount of an amine-containing buffer such as Tris or glycine (B1666218) can be added. Let it react for an additional 30 minutes.

-

Purification by Reverse-Phase HPLC (RP-HPLC)

Purification is essential to isolate the desired this compound conjugate from unreacted peptide, hydrolyzed DSPE-PEG, and other impurities.[12]

-

System Preparation:

-

Use a C18 column suitable for peptide and lipid separations.

-

Prepare two mobile phases:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

-

-

-

Purification Run:

-

Inject the crude reaction mixture onto the equilibrated C18 column.

-

Elute the components using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be 5% to 95% B over 30-40 minutes.

-

Monitor the elution profile using UV detection at 220 nm (for the peptide backbone) and 280 nm (for tyrosine and tryptophan residues in GE11). The this compound conjugate will elute later than the unconjugated GE11 peptide due to the hydrophobicity of the DSPE lipid tails.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks.

-

Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure product.

-

-

Final Processing:

-

Pool the fractions containing the pure this compound.

-

Immediately freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder. Store the lyophilized product at -20°C or lower under inert gas.[3]

-

Characterization of the Final Product

Confirmation of successful synthesis and purity is achieved through various analytical techniques.

Table 3: Summary of Analytical Characterization Methods and Expected Results

| Technique | Purpose | Expected Outcome |

| ¹H NMR Spectroscopy | Structural confirmation of the conjugate. | - Characteristic peak for the PEG backbone at ~3.6 ppm.[13][14]- Peaks corresponding to the DSPE fatty acid chains (alkyl protons) at ~0.8-1.5 ppm.[13]- Aromatic protons from GE11 (Tyr, His, Trp) in the ~6.5-8.5 ppm region. |

| MALDI-TOF Mass Spectrometry | Confirmation of conjugation and determination of molecular weight. | - A peak distribution corresponding to the molecular weight of the conjugate (~1541 Da + ~1885 Da = ~3426 Da).- The mass spectrum should show a clear shift to a higher molecular weight compared to the starting DSPE-PEG1000-NHS and GE11 peptide reactants.[15][16][17] |

| Analytical RP-HPLC | Assessment of purity. | - A single, sharp peak indicating high purity (>95%).- The retention time should be longer than that of the unconjugated GE11 peptide. |

Relevant Biological Pathway: EGFR Signaling

The GE11 peptide on the DSPE-PEG conjugate targets the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, survival, and differentiation.[18][19] Upon binding, GE11 facilitates the internalization of the nanocarrier into EGFR-overexpressing cancer cells. Understanding the EGFR signaling pathway is crucial for appreciating the rationale behind this targeted approach.

Caption: Simplified overview of the EGFR signaling pathway activated by ligand binding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GE11 peptide [novoprolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. DSPE-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]

- 7. DSPE-PEG-NHS [nanocs.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Biocompatibility and Toxicity Profile of DSPE-PEG1000-GE11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and toxicity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] conjugated to the GE11 peptide (DSPE-PEG1000-GE11). This functionalized lipid is a key component in the development of targeted drug delivery systems, particularly for cancers overexpressing the Epidermal Growth Factor Receptor (EGFR). This document synthesizes available data from studies on DSPE-PEG constructs and GE11-functionalized nanoparticles to provide a thorough safety and biocompatibility assessment.

Executive Summary

This compound is a specialized lipid-polymer conjugate designed to enhance the delivery of therapeutic agents to EGFR-positive cells. The DSPE-PEG1000 component provides a hydrophilic shield, prolonging circulation time and improving stability, while the GE11 peptide acts as a targeting moiety. Based on available literature for structurally similar compounds, this compound is anticipated to have a favorable biocompatibility profile. Studies on various DSPE-PEG formulations and GE11-conjugated nanoparticles consistently demonstrate low intrinsic cytotoxicity to normal cells and good overall biocompatibility. However, a complete toxicological evaluation of the specific this compound conjugate is essential for its clinical translation. This guide outlines the key biocompatibility and toxicity data available for its components and similar constructs, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Biocompatibility Assessment

The biocompatibility of this compound is largely inferred from the well-established safety profiles of its constituent parts: DSPE-PEG and the GE11 peptide.

-

DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG) is a widely utilized phospholipid-polymer conjugate in drug delivery applications.[1][2] It is recognized for its biocompatible and biodegradable nature.[1][2] The PEG component provides a "stealth" characteristic to nanocarriers, reducing opsonization and clearance by the mononuclear phagocyte system, thereby extending circulation half-life.[3]

-

GE11 Peptide: The GE11 peptide is a small, synthetic ligand for the EGFR.[3][4] Its use in targeted drug delivery is motivated by its ability to bind to EGFR-overexpressing cancer cells without eliciting the strong mitogenic effects associated with natural ligands like EGF.[5] Studies involving GE11-conjugated nanoparticles have indicated that the peptide itself does not contribute significantly to toxicity.[6][7]

In Vitro Cytotoxicity

While specific quantitative data for this compound is limited, studies on similar GE11-functionalized liposomal systems provide strong evidence of their biocompatibility.

Table 1: Summary of In Vitro Cytotoxicity Data for GE11-Conjugated Nanoparticles

| Nanoparticle Formulation | Cell Line | Concentration | Cell Viability (%) | Citation |

| GE11-functionalized liposomes (drug-free) | A549 (human lung carcinoma) | Up to 100 µg/mL | > 95% | [1][3] |

| GE11-conjugated nanoliposomes (drug and siRNA-free) | Hep-2 (laryngeal cancer) | Not specified | Mitigated toxicities observed with free drug | [2] |

These findings suggest that the DSPE-PEG-GE11 carrier system is likely to be well-tolerated by cells at concentrations relevant for drug delivery applications.

Hemocompatibility

Hemolysis assays are crucial for assessing the compatibility of intravenously administered nanocarriers with blood components. While no specific hemolysis data for this compound was found, a study on a structurally similar DSPE-PEG-RGD construct showed dose-dependent hemolysis.[8] Therefore, it is imperative to evaluate the hemolytic potential of this compound.

Toxicity Profile

A comprehensive toxicity assessment of this compound would involve both in vitro and in vivo studies to determine any potential adverse effects.

In Vivo Toxicity

Currently, there is a lack of published in vivo toxicity studies specifically for the this compound conjugate. However, research on GE11-conjugated selenium nanoparticles in mice revealed no significant toxicity to the liver or kidneys.[9] General protocols for in vivo toxicity studies in rodents typically involve the administration of the test substance followed by monitoring for clinical signs of toxicity, changes in body weight, and analysis of hematological and serum biochemical parameters.[10][11][12][13][14][15] Histopathological examination of major organs is also a critical component of these studies.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of biocompatibility and toxicity.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound dissolved in cell culture medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-